Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a tetrahydropyridine ring
Preparation Methods
The synthesis of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the azidation of a suitable precursor. One common method involves the reaction of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Chemical Reactions Analysis
Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for bioconjugation reactions, which are useful in the development of biopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages.
Comparison with Similar Compounds
Tert-butyl 4-azido-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other azido compounds and tetrahydropyridine derivatives:
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a tetrahydropyridine ring.
Tert-butyl 4-phenyl-1,2,3,6-tetrahydropyridine-1-carboxylate: Contains a phenyl group instead of an azido group.
The uniqueness of this compound lies in its azido functionality, which imparts distinct reactivity and potential for diverse applications in organic synthesis and bioconjugation.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 4-azido-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h4H,5-7H2,1-3H3 |
InChI Key |
SILURIZYFPOAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)N=[N+]=[N-] |
Origin of Product |
United States |
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